![molecular formula C9H8N2O3 B14164219 6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione CAS No. 81214-69-9](/img/structure/B14164219.png)
6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolo[3,4-b]pyridine family, which is known for its diverse biological and medicinal importance. The structure of this compound includes a pyridine ring fused with a pyrrole ring, and it has a hydroxyethyl group attached to it.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione can be achieved through various methods. One common approach involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction is typically base-promoted and can be carried out under mild conditions . Another method involves the reaction of β-enamino imide, aromatic aldehydes, and cyclic diketones such as dimedone and cyclohexane-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.
化学反应分析
Types of Reactions
6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the pyridine ring can produce a dihydropyridine derivative.
科学研究应用
6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: This compound has a benzyl group instead of a hydroxyethyl group and exhibits different biological activities.
6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: This compound lacks the hydroxyethyl group and has different chemical properties.
Uniqueness
6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group allows for additional functionalization and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
81214-69-9 |
|---|---|
分子式 |
C9H8N2O3 |
分子量 |
192.17 g/mol |
IUPAC 名称 |
6-(2-hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C9H8N2O3/c12-5-4-11-8(13)6-2-1-3-10-7(6)9(11)14/h1-3,12H,4-5H2 |
InChI 键 |
UGSDQCQTTAZAQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=O)N(C2=O)CCO)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


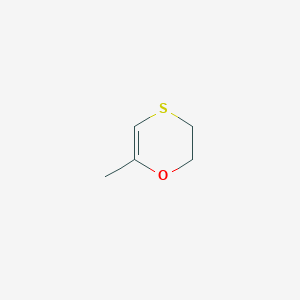
![7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B14164155.png)
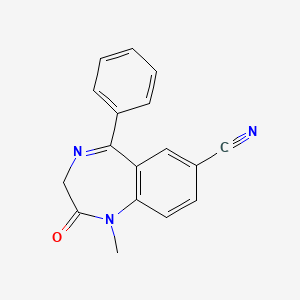
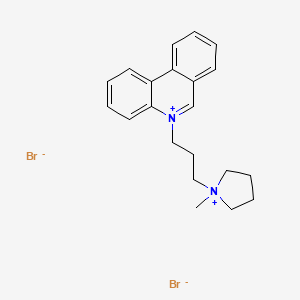
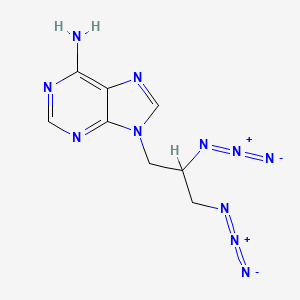
![2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B14164185.png)
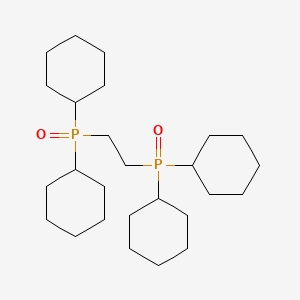


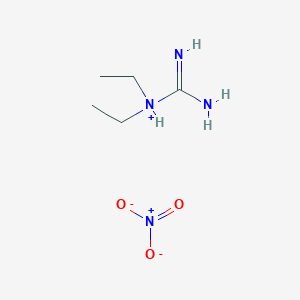

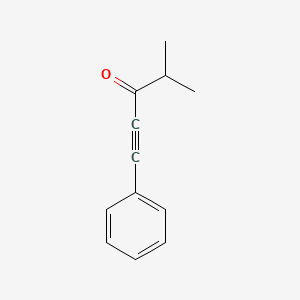

![N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14164227.png)
